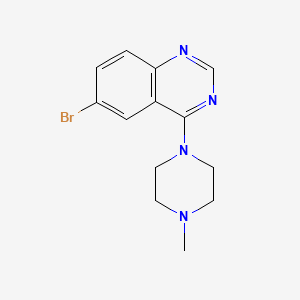6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline
CAS No.: 307538-54-1
Cat. No.: VC1982822
Molecular Formula: C13H15BrN4
Molecular Weight: 307.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 307538-54-1 |
|---|---|
| Molecular Formula | C13H15BrN4 |
| Molecular Weight | 307.19 g/mol |
| IUPAC Name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
| Standard InChI | InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
| Standard InChI Key | RGRNAQFSIRFIOV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
| Canonical SMILES | CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Properties
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline features a quinazoline nucleus with two key modifications: a bromine atom at position 6 and a 4-methylpiperazin-1-yl moiety at position 4. These structural elements contribute significantly to the compound's biological profile and potential therapeutic applications.
Physical and Chemical Characteristics
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₄ |
| Molecular Weight | 307.19 g/mol |
| CAS Number | 307538-54-1 |
| IUPAC Name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
| InChI | InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
| InChIKey | RGRNAQFSIRFIOV-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
The compound presents as a crystalline solid with specific spectroscopic characteristics that allow for its identification and purity assessment .
Synthetic Pathways
Several synthetic routes can be employed to prepare 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, with the most common approach involving nucleophilic aromatic substitution reactions.
Biological Activity Profile
Anticancer Properties
The compound belongs to a class of molecules with established anticancer potential. Quinazoline derivatives typically exhibit their anticancer effects through several mechanisms:
-
Inhibition of tyrosine kinases involved in cell proliferation pathways
-
Interference with microtubule dynamics and assembly
-
Induction of cell cycle arrest and apoptosis
Studies on structurally related compounds suggest that 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline may possess significant cytotoxicity against various cancer cell lines . The presence of the bromine atom at position 6 has been specifically associated with enhanced anticancer activity in the quinazoline series .
EGFR Inhibition
Quinazoline derivatives with specific substitution patterns, including those with halogen atoms at position 6, have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is frequently overexpressed or dysregulated in various epithelial malignancies, making it an important target for anticancer drug development.
The presence of the 4-methylpiperazin-1-yl group at position 4 may contribute to the compound's EGFR inhibitory activity through specific binding interactions with the ATP-binding pocket of the enzyme .
Structure-Activity Relationships
Research on quinazoline derivatives has revealed several important structure-activity relationships that likely apply to 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline:
-
The presence of a halogen (particularly bromine) at position 6 significantly enhances anti-proliferative activity
-
The 4-methylpiperazin-1-yl substituent at position 4 contributes to favorable physicochemical properties, including improved solubility and pharmacokinetic profile
-
The quinazoline core provides essential binding interactions with target proteins, particularly tyrosine kinases
These structural features collectively contribute to the compound's biological profile and potential therapeutic applications.
Comparison with Related Compounds
Structural Analogues
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline shares structural similarities with several other quinazoline derivatives, allowing for comparative analysis:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | C₁₃H₁₅BrN₄ | 307.19 g/mol | Reference compound |
| 6-Bromo-4-(4-methylpiperidin-1-yl)quinazoline | C₁₄H₁₆BrN₃ | 306.20 g/mol | Contains piperidinyl instead of piperazinyl group |
| 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline | C₁₆H₁₇BrN₄ | 345.24 g/mol | Contains but-3-ynylpiperazinyl instead of methylpiperazinyl group |
| 6-Bromo-4-morpholinoquinazoline | C₁₂H₁₂BrN₃O | 294.15 g/mol | Contains morpholino instead of methylpiperazinyl group |
Pharmacokinetic Considerations
The structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline suggests certain pharmacokinetic characteristics:
-
The presence of the basic piperazine nitrogen likely confers improved water solubility compared to non-basic analogues
-
The bromine substituent increases lipophilicity, potentially enhancing membrane permeability
-
The methylpiperazine moiety may be subject to metabolic N-demethylation
These properties collectively influence the compound's absorption, distribution, metabolism, and excretion profile, which are critical considerations for drug development .
Current Research Status and Future Directions
Current research on quinazoline derivatives focuses on several key areas that may include 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline:
-
Development of more potent and selective inhibitors of specific kinases
-
Exploration of combination therapies to overcome resistance mechanisms
-
Design of quinazoline-based conjugates with improved pharmacokinetic properties
-
Investigation of novel biological targets beyond established kinase pathways
Ongoing studies continue to explore structure modifications that can enhance selectivity, potency, and safety profiles of quinazoline-based compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume